molecular formula C22H19ClN2O B14942373 1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B14942373
M. Wt: 362.8 g/mol
InChI Key: XMLIZGZPNPFDIH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorobenzyl group and a 4-methylphenoxy methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution with 4-Chlorobenzyl Group: The benzimidazole core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Introduction of 4-Methylphenoxy Methyl Group: Finally, the compound is treated with 4-methylphenoxy methyl chloride under basic conditions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the aromatic rings or the benzimidazole nitrogen.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-pyrazolo(3,4-d)pyrimidine: Similar structure with a pyrazolo(3,4-d)pyrimidine core instead of benzimidazole.

    1-(4-chlorobenzyl)-4-piperidinylmethanol: Contains a piperidine ring instead of the benzimidazole core.

Uniqueness

1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19ClN2O

Molecular Weight

362.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19ClN2O/c1-16-6-12-19(13-7-16)26-15-22-24-20-4-2-3-5-21(20)25(22)14-17-8-10-18(23)11-9-17/h2-13H,14-15H2,1H3

InChI Key

XMLIZGZPNPFDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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